molecular formula C7H8BrNOS B8360775 5-Bromo-N-ethyl-3-thiophenecarboxamide

5-Bromo-N-ethyl-3-thiophenecarboxamide

Cat. No. B8360775
M. Wt: 234.12 g/mol
InChI Key: FXCQHZPFPHWBQH-UHFFFAOYSA-N
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Patent
US05834447

Procedure details

5-Bromo-N-ethyl-3 -thiophenecarboxamide was prepared from 5-bromo-3-thiophenecarboxylic acid (2.1 g, 10 mmol) and 70% ethylamine in water according to the methods of steps a and b of Example 248 in 70% yield.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([OH:9])=O)[CH:3]=1.[CH2:10]([NH2:12])[CH3:11]>O>[Br:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([NH:12][CH2:10][CH3:11])=[O:9])[CH:3]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC1=CC(=CS1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CS1)C(=O)NCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.